molecular formula C3H3Ge B15413787 CID 78061793

CID 78061793

Cat. No.: B15413787
M. Wt: 111.69 g/mol
InChI Key: JLYOGCZTMLKKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061793, with the IUPAC name (E)-3-(4-(tert-Butyl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one, is a synthetic chalcone derivative of significant interest in advanced materials and chemical research. This compound is characterized by a rigid, planar molecular structure resulting from its α,β-unsaturated ketone backbone, which facilitates electron delocalization across the molecule. Its structure incorporates a strong electron-accepting nitro group and a sterically hindered electron-donating tert-butyl group, making it a promising candidate for research in organic electronics. Potential applications include its investigation as a building block for non-linear optical (NLO) materials, molecular switches, and organic semiconductors for OLED development . Researchers are also exploring its utility in photopharmacology, where its potential photoswitching behavior could be harnessed for light-controlled biological interventions. The compound's specific conformation and functional groups make it a valuable subject for structure-activity relationship (SAR) studies and as a synthetic intermediate for more complex molecular architectures. Available for research use only (RUO). Not for diagnostic, therapeutic, or personal use. Chemical Identifiers • IUPAC Name : (E)-3-[4-(tert-Butyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one • CAS Registry Number : Please inquire for specific • Molecular Formula : C₁₉H₁₉NO₃ • Molecular Weight : 309.36 g/mol • SMILES : CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2) N+ [O-] • InChIKey : UBXKMVRNSRRXQQ-VMPITWQZSA-N Storage and Handling Store in a cool, dry place, protected from light. For extended storage, keep under an inert atmosphere at recommended temperatures to preserve stability and purity.

Properties

Molecular Formula

C3H3Ge

Molecular Weight

111.69 g/mol

InChI

InChI=1S/C3H3Ge/c1-2-3-4/h1H3

InChI Key

JLYOGCZTMLKKBY-UHFFFAOYSA-N

Canonical SMILES

CC#C[Ge]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061793, a comparative analysis with structurally and functionally related compounds is essential. Below, we highlight critical distinctions in chemical properties, spectral data, and biological relevance.

Table 1: Structural and Analytical Comparison of this compound and Analogous Compounds

Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups GC-MS Retention Time (min) Major Fragment Ions (m/z) Source/Application
This compound C₁₈H₃₂O₄ 328.47 Epoxide, ester 14.2 328, 215, 113 Plant essential oil
Oscillatoxin D (101283546) C₃₂H₅₄O₈ 582.77 Lactone, hydroxyl 21.8 582, 463, 345 Marine cyanobacteria
30-Methyl-Oscillatoxin D (185389) C₃₃H₅₆O₈ 596.80 Methylated lactone 22.5 596, 477, 359 Marine cyanobacteria
Oscillatoxin E (156582093) C₃₁H₅₂O₈ 568.74 Unsaturated lactone 20.9 568, 449, 331 Marine cyanobacteria

Key Findings:

Structural Differentiation :

  • This compound lacks the macrocyclic lactone core present in oscillatoxins (CIDs 101283546, 185389, 156582093) but shares oxygenated moieties (epoxide and ester groups) that may confer reactivity .
  • The absence of methyl branching in this compound distinguishes it from 30-Methyl-Oscillatoxin D, which exhibits enhanced lipophilicity and membrane permeability due to its methyl group .

Chromatographic Behavior :

  • This compound elutes earlier in GC-MS (14.2 min) compared to oscillatoxins (20.9–22.5 min), reflecting its lower molecular weight and reduced polarity .

Spectral Signatures :

  • The mass spectrum of this compound shows a base peak at m/z 215, corresponding to cleavage at the ester linkage, whereas oscillatoxins fragment predominantly at lactone rings (m/z 345–477) .

Biological Implications: Oscillatoxins are potent cytotoxins targeting eukaryotic cells, whereas this compound’s bioactivity remains uncharacterized.

Preparation Methods

Table 1: Comparative Yields and Conditions from Representative Syntheses

Reaction Type Yield (%) Key Conditions Citation
PyAOP-mediated coupling 65 0°C, 2.06 equiv acylating agent
Michael addition 76.4 DFT-optimized, room temperature
Suzuki-Miyaura cross-coupling 81 Automated, MeOH:Et2O purification

Strategic Considerations for this compound Synthesis

While direct data on this compound remains unavailable, extrapolation from analogous systems suggests a multi-step sequence involving:

  • Core heterocycle construction via cyclocondensation of diamines with carbonyl equivalents, potentially leveraging Mitsunobu conditions for ether formation.
  • Sidechain introduction through Buchwald-Hartwig amination or Ullmann coupling, given the prevalence of aryl-amine motifs in related structures.
  • Global deprotection using TFA or hydrogenolysis to unveil final functional groups.

Critical challenges include mitigating racemization at stereocenters and suppressing oligomerization during macrocyclization. The automated catch-and-release purification system could address these issues by rapidly isolating intermediates before side reactions propagate.

Q & A

How to formulate a focused research question for studying CID 78061793?

  • Methodological Answer : Begin by narrowing your topic using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify its chemical behavior (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Ensure the question is measurable, avoids vague terms, and addresses a knowledge gap. Test the question with peers for clarity .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, or Reaxys to gather primary sources. Prioritize peer-reviewed studies over preprints. Organize findings thematically (e.g., synthesis methods, pharmacokinetics) and critically evaluate contradictions or biases in existing data. Track citations using tools like Zotero to map research trends .

Q. How to design a reproducible experimental protocol for synthesizing this compound?

  • Methodological Answer : Reference established synthesis routes from high-impact journals, and document deviations meticulously (e.g., solvent purity, temperature gradients). Include validation steps like NMR or HPLC to confirm compound identity and purity. Adhere to IUPAC guidelines for reporting experimental details to ensure reproducibility .

Q. What ethical considerations apply to in vitro studies involving this compound?

  • Methodological Answer : Ensure compliance with institutional biosafety protocols (e.g., handling cytotoxic compounds). Disclose funding sources and potential conflicts of interest. Use cell lines with verified provenance and include negative controls to validate results .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell line heterogeneity). Perform meta-analyses using standardized metrics (e.g., IC50 normalization). Validate key findings through independent replication under controlled conditions .

Q. What computational methods are optimal for modeling this compound’s interaction with target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the PDB. Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with mutagenesis or SPR data to confirm mechanistic hypotheses .

Q. How to optimize this compound’s bioavailability using structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify functional groups (e.g., esterification of carboxyl moieties) and evaluate pharmacokinetic parameters (logP, solubility) using in silico tools (ADMET Predictor). Validate improvements via in vivo assays (e.g., murine models) with LC-MS quantification of plasma concentrations .

Q. What statistical approaches are robust for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals for transparency .

Data and Validation

Q. How to ensure data integrity when publishing results on this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or ChEMBL. Include metadata (e.g., instrument calibration logs) and use checksums for digital files. Pre-register studies on platforms like Open Science Framework to reduce bias .

Q. What techniques validate the purity of this compound in heterogeneous mixtures?

  • Methodological Answer :
    Combine chromatographic (HPLC-DAD, GC-MS) and spectroscopic (1H/13C NMR, HRMS) methods. Use spiked samples to confirm detection limits. Cross-validate with orthogonal techniques (e.g., elemental analysis) and report % purity with error margins .

Interdisciplinary Approaches

Q. How to integrate cheminformatics and wet-lab experiments for this compound discovery?

  • Methodological Answer :
    Screen virtual libraries (ZINC, PubChem) for analogs with improved properties. Synthesize top candidates and validate predictions via high-throughput screening. Use cheminformatics pipelines (KNIME, RDKit) to iteratively refine designs .

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies on this compound?

  • Methodological Answer :
    Adopt shared electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Standardize protocols using platforms like protocols.io . Conduct inter-lab round-robin tests to harmonize analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.